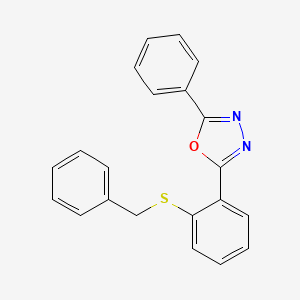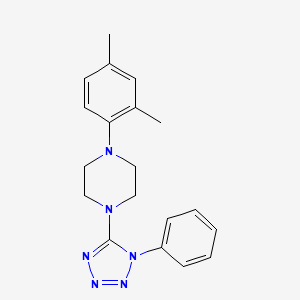![molecular formula C15H12Cl2O3 B3036401 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde CAS No. 341942-08-3](/img/structure/B3036401.png)
3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde
Übersicht
Beschreibung
The compound “3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde” is a chemical compound with a molecular weight of 281.14 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde” is represented by the InChI code:1S/C14H10Cl2O2/c15-12-5-4-11 (14 (16)7-12)9-18-13-3-1-2-10 (6-13)8-17/h1-8H,9H2 . This indicates the presence of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde” is a powder at room temperature . It has a molecular weight of 281.14 .Wissenschaftliche Forschungsanwendungen
Synthesis of m-Aryloxy Phenols
This compound can be used in the synthesis of m-aryloxy phenols . These phenols have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Antioxidants
m-Aryloxy phenols, which can be synthesized using this compound, have applications as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Ultraviolet Absorbers
m-Aryloxy phenols also serve as ultraviolet absorbers . They can protect materials from the harmful effects of UV radiation, which can cause degradation and discoloration.
Flame Retardants
Another application of m-aryloxy phenols is as flame retardants . They can be added to potentially flammable materials to prevent, inhibit, or suppress the production of flames.
Biological Activities
m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes them valuable for research in medicinal chemistry and drug discovery.
Demethylation Reactions
The compound can be used in demethylation reactions, a valuable approach for the synthesis of m-aryloxy phenols . This process involves the removal of a methyl group (CH3) from a molecule.
Nitration Process
This compound can be used in the nitration process , a chemical process that introduces a nitro group into an organic chemical compound. It is most commonly used in the manufacture of explosives.
Cytotoxic Activity
The compound has shown cytotoxic activity against certain types of cancer cells . This means it has the potential to kill cancer cells when used at certain concentrations.
Safety and Hazards
The compound “3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde” is classified under the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation or serious eye irritation . It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-5-2-10(8-18)6-15(14)20-9-11-3-4-12(16)7-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEBIWPTBHQIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202848 | |
| Record name | Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde | |
CAS RN |
341942-08-3 | |
| Record name | Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341942-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-[(2,4-dichlorophenyl)methoxy]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3036318.png)
![2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3036319.png)
![2-[3-[2-(2,4-Dichlorophenyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3036320.png)
![(4-Chlorophenyl)(6-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036323.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylethanethioamide](/img/structure/B3036330.png)
oxy]imino}methyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B3036331.png)
![3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide](/img/structure/B3036332.png)

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B3036337.png)
![2-[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B3036338.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-5-ethoxy-4H-pyrazol-3-one](/img/structure/B3036341.png)